(2,3-Dibromopentafluoropropoxy)pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene typically involves the reaction of pentafluorobenzene with a suitable brominating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The bromine atoms can be reduced to form different derivatives of the compound.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce compounds with fewer bromine atoms .
Scientific Research Applications
(2,3-Dibromopentafluoropropoxy)pentafluorobenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to participate in various chemical reactions, which can modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dichloropentafluoropropoxy)pentafluorobenzene: Similar structure but with chlorine atoms instead of bromine.
(2,3-Diiodopentafluoropropoxy)pentafluorobenzene: Similar structure but with iodine atoms instead of bromine.
(2,3-Difluoropentafluoropropoxy)pentafluorobenzene: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of (2,3-Dibromopentafluoropropoxy)pentafluorobenzene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9Br2F10O |
---|---|
Molecular Weight |
473.89 g/mol |
IUPAC Name |
1-(2,3-dibromo-1,1,2,3,3-pentafluoropropoxy)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9Br2F10O/c10-7(17,8(11,18)19)9(20,21)22-6-4(15)2(13)1(12)3(14)5(6)16 |
InChI Key |
VVJLCNGNGSDDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(C(F)(F)Br)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.